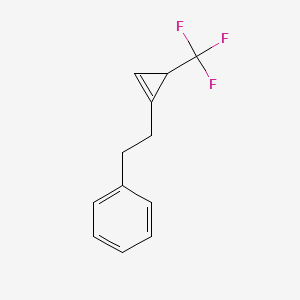

(2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene

Description

(2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene is an organic compound with the molecular formula C12H11F3 It is characterized by the presence of a trifluoromethyl group attached to a cyclopropene ring, which is further connected to an ethylbenzene moiety

Properties

IUPAC Name |

2-[3-(trifluoromethyl)cyclopropen-1-yl]ethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3/c13-12(14,15)11-8-10(11)7-6-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFQMGCNKUOGQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene typically involves the reaction of ethyl trifluoroacetate with a Grignard reagent, which is obtained by reacting 3,5-dichlorobromobenzene with magnesium and diisobutyl aluminum hydride. The resulting intermediate is then reacted with methyltriphenylphosphonium iodide in the presence of potassium t-butoxide to yield the desired product . This synthetic route is advantageous due to its simplicity, mild reaction conditions, and the availability of raw materials.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

(2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce cyclopropane derivatives.

Scientific Research Applications

Chemistry: Building Block for Organic Synthesis

The compound serves as a crucial building block in organic chemistry, facilitating the synthesis of more complex molecules. Its trifluoromethyl group enhances the reactivity and stability of derivatives formed from it, making it valuable in developing new chemical entities .

Biological Studies: Enzyme Interactions and Metabolic Pathways

Due to its unique structure, (2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene is a candidate for studying enzyme interactions and metabolic pathways. The trifluoromethyl group can increase binding affinity to biological targets, potentially leading to increased biological activity. This property is particularly relevant in pharmacology and medicinal chemistry, where understanding interactions at the molecular level is crucial for drug development .

Material Science: Development of Advanced Materials

In material science, this compound is explored for its potential use in developing advanced materials. Its unique properties can be harnessed to create specialty chemicals that exhibit desirable characteristics such as enhanced thermal stability or improved solubility .

Case Study 1: Antimicrobial Activity

Research has indicated that compounds featuring trifluoromethyl groups often exhibit significant antimicrobial properties. In a study focusing on similar compounds, the presence of a trifluoromethyl group was linked to enhanced inhibition against various bacterial strains. This suggests that this compound may also possess antimicrobial potential due to its structural features .

Case Study 2: Antimalarial Prototypes

A related study investigated the synthesis of new antimalarial compounds featuring trifluoromethyl substitutions. The findings indicated that derivatives with similar structural motifs showed promising results as potential antimalarial agents. This highlights the relevance of this compound in developing therapeutic agents against malaria .

Mechanism of Action

The mechanism of action of (2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, potentially leading to increased biological activity. The cyclopropene ring may also play a role in stabilizing the compound’s interaction with its targets, thereby influencing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Similar in structure but contains chlorine atoms instead of hydrogen atoms on the benzene ring.

1-Chloro-3,3,3-trifluoropropene: A simpler compound with a similar trifluoromethyl group but lacks the ethylbenzene moiety.

Uniqueness

(2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene is unique due to the combination of its trifluoromethyl group, cyclopropene ring, and ethylbenzene structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

(2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene, also known by its CAS number 1236146-61-4, is an organic compound notable for its unique trifluoromethyl group and cyclopropene structure. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms, applications, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H11F3 |

| Molar Mass | 212.21 g/mol |

| Density | 1.206 g/cm³ |

| Boiling Point | 228.2 °C (predicted) |

The trifluoromethyl group in this compound enhances its lipophilicity and electron-withdrawing capacity, which can influence its interaction with biological targets. The compound is hypothesized to interact with various enzymes and receptors, potentially affecting metabolic pathways and enzyme activity.

Anticholinesterase Activity

Recent studies have indicated that compounds containing trifluoromethyl groups can exhibit significant anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The presence of the trifluoromethyl group has been shown to enhance the inhibitory effect on acetylcholinesterase (AChE), a key enzyme involved in neurotransmission.

- Study Findings : In vitro assays demonstrated that compounds with similar structures to this compound exhibited varying degrees of inhibition against AChE, with some compounds showing IC50 values in the nanomolar range, suggesting potent biological activity .

Serotonin Receptor Interaction

Trifluoromethyl-containing compounds have also been evaluated for their interactions with serotonin receptors. The structure of this compound suggests potential binding affinity due to its unique configuration.

- Research Insights : Studies have shown that modifications in the phenolic ring by introducing trifluoromethyl groups can significantly increase potency for inhibiting serotonin uptake, indicating a promising avenue for developing antidepressants .

Case Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound analogs in models of oxidative stress. The results showed that certain analogs could reduce neuronal cell death and improve survival rates in vitro.

Case Study 2: Anticancer Properties

Another study focused on the anticancer properties of this compound. It was found that derivatives of this compound demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.